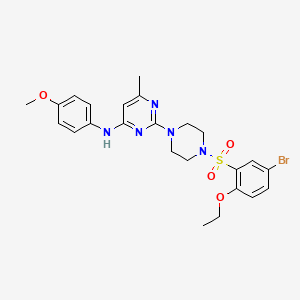
N-(4-Fluorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Fluorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a piperazine derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of N-(4-Fluorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide is not fully understood. However, it has been suggested that it may act as an inhibitor of various enzymes and receptors involved in disease pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to bind to the dopamine D2 receptor, a target for the treatment of schizophrenia.
Biochemical and Physiological Effects:
N-(4-Fluorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate neurotransmitter release. However, further studies are needed to fully understand its effects and potential applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-Fluorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. It has also been shown to have good solubility and stability, making it suitable for use in various assays. However, one limitation is its relatively high cost and limited availability, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-Fluorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and neurological disorders. Another direction is to study its mechanism of action and potential targets for drug development. Additionally, studies on its pharmacokinetics and toxicity are needed to assess its safety and efficacy.
Métodos De Síntesis
The synthesis of N-(4-Fluorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide has been achieved using different methods, including the use of piperazine, 4-fluoroaniline, and 2-methoxypyridine-4-carboxylic acid. The reaction involves coupling the amine and carboxylic acid groups through an amide bond, followed by the addition of the fluorine atom to the phenyl group. The resulting compound is a white solid that can be purified using various techniques, such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-(4-Fluorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been studied for its potential as a drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3/c1-25-15-10-14(6-7-19-15)22-9-8-21(11-16(22)23)17(24)20-13-4-2-12(18)3-5-13/h2-7,10H,8-9,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWCWTPIIYUZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide](/img/structure/B2972020.png)


![N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide](/img/structure/B2972023.png)
![ethyl 6-benzyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2972026.png)


![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2972035.png)




![N-{4-[({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B2972041.png)